N-(2-{N'-[6'-(4-Methoxyphenyl)-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-G]chromen]-8'-ylidene]hydrazinecarbonyl}ethyl)-4-methylbenzene-1-sulfonamide
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Overview
Description
N-(2-{N’-[6’-(4-Methoxyphenyl)-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-G]chromen]-8’-ylidene]hydrazinecarbonyl}ethyl)-4-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{N’-[6’-(4-Methoxyphenyl)-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-G]chromen]-8’-ylidene]hydrazinecarbonyl}ethyl)-4-methylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the synthesis of the spiro[cyclohexane-1,2’-pyrano[3,2-G]chromen] core. This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, using 4-methoxybenzene and a suitable alkylating agent.
Hydrazinecarbonylation: The hydrazinecarbonyl group is incorporated through a reaction with hydrazine derivatives, typically under reflux conditions.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the hydrazinecarbonyl group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the sulfonamide group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its spirocyclic structure and the presence of functional groups that can interact with biological targets.
Medicine
In medicine, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the treatment of diseases where sulfonamide-based drugs are effective.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-{N’-[6’-(4-Methoxyphenyl)-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-G]chromen]-8’-ylidene]hydrazinecarbonyl}ethyl)-4-methylbenzene-1-sulfonamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The spirocyclic core and the sulfonamide group can facilitate binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-(4-methoxyphenyl)pyridine-3-sulfonamide
- N-(2-(4-Methoxyphenyl)ethyl)-2-methyl-6-(4-methoxyphenyl)pyridine-3-sulfonamide
Uniqueness
The uniqueness of N-(2-{N’-[6’-(4-Methoxyphenyl)-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-G]chromen]-8’-ylidene]hydrazinecarbonyl}ethyl)-4-methylbenzene-1-sulfonamide lies in its spirocyclic structure, which is not commonly found in similar compounds. This structural feature can impart unique chemical and biological properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C34H37N3O6S |
---|---|
Molecular Weight |
615.7 g/mol |
IUPAC Name |
N-[(E)-[6-(4-methoxyphenyl)spiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene]amino]-3-[(4-methylphenyl)sulfonylamino]propanamide |
InChI |
InChI=1S/C34H37N3O6S/c1-23-6-12-27(13-7-23)44(39,40)35-19-15-32(38)36-37-33-21-28(24-8-10-26(41-2)11-9-24)29-20-25-14-18-34(16-4-3-5-17-34)43-30(25)22-31(29)42-33/h6-13,20-22,35H,3-5,14-19H2,1-2H3,(H,36,38)/b37-33+ |
InChI Key |
YDMCXHIGVKUPLJ-LAWMERGMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N/N=C/2\C=C(C3=C(O2)C=C4C(=C3)CCC5(O4)CCCCC5)C6=CC=C(C=C6)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NN=C2C=C(C3=C(O2)C=C4C(=C3)CCC5(O4)CCCCC5)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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